![molecular formula C17H24N4O3 B2420976 7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-08-0](/img/structure/B2420976.png)
7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as Ro-20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
- The title compound serves as a precursor to biologically active natural products, including Indiacen A and Indiacen B . These compounds have been isolated from plants, bacteria, and fungi and exhibit diverse activities such as anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects .
- Indole derivatives, like the one synthesized here, have been investigated for their anticancer properties. Researchers explore their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis .
- The compound’s structure suggests it may possess anti-inflammatory properties. Researchers could investigate its effects on inflammatory pathways and cytokine production .
- Indole derivatives have shown promise as analgesics and antinociceptives. Researchers might evaluate this compound’s ability to alleviate pain or modulate pain perception .
- Scientists can assess the compound’s impact on various biological targets, such as enzymes, receptors, or cellular processes. High-throughput screening could reveal novel activities .
- The synthetic route used to prepare this compound involves several key steps, including formylation, reduction, and olefination. Researchers interested in synthetic methodology could explore modifications or alternative routes based on this work .
Natural Product Precursor
Anticancer Research
Anti-Inflammatory Studies
Analgesic and Antinociceptive Activities
Biological Activity Screening
Synthetic Methodology Development
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10(2)7-8-20-14(22)12-13(19(6)16(20)23)18-15-21(12)9-11(24-15)17(3,4)5/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKKBRSFMLIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18580432 |
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